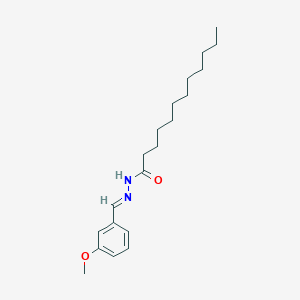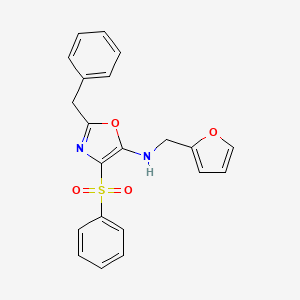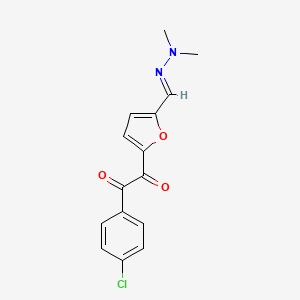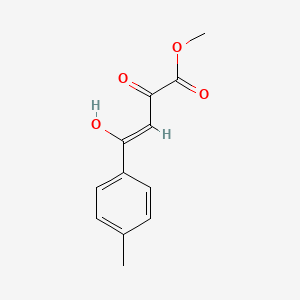
N'-(3-Methoxybenzylidene)dodecanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-Methoxybenzylidene)dodecanohydrazide is a hydrazone derivative known for its diverse applications in various fields of chemistry and biology. This compound is characterized by the presence of an azomethine group (-NHN=CH-) which is crucial for its biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Methoxybenzylidene)dodecanohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and dodecanohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours until the product precipitates out .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-Methoxybenzylidene)dodecanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential use in developing new therapeutic agents due to its biological activities.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor
Mecanismo De Acción
The biological activity of N’-(3-Methoxybenzylidene)dodecanohydrazide is primarily attributed to its ability to interact with cellular targets through the azomethine group. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects. The compound may also induce apoptosis in cancer cells by disrupting mitochondrial function .
Comparación Con Compuestos Similares
N’-(3-Methoxybenzylidene)dodecanohydrazide can be compared with other hydrazone derivatives such as:
- N’-(2-Hydroxy-3-methoxybenzylidene)dodecanohydrazide
- N’-(4-Methoxybenzylidene)dodecanohydrazide
- N’-(2-Methoxybenzylidene)dodecanohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. N’-(3-Methoxybenzylidene)dodecanohydrazide is unique due to the specific position of the methoxy group, which can affect its interaction with biological targets and its overall stability .
Propiedades
Número CAS |
303064-52-0 |
|---|---|
Fórmula molecular |
C20H32N2O2 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
N-[(E)-(3-methoxyphenyl)methylideneamino]dodecanamide |
InChI |
InChI=1S/C20H32N2O2/c1-3-4-5-6-7-8-9-10-11-15-20(23)22-21-17-18-13-12-14-19(16-18)24-2/h12-14,16-17H,3-11,15H2,1-2H3,(H,22,23)/b21-17+ |
Clave InChI |
CBVGMUPWJXMCLM-HEHNFIMWSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC |
SMILES canónico |
CCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079905.png)

![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079922.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079932.png)


![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079948.png)

![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079974.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B15079977.png)



![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B15079998.png)
